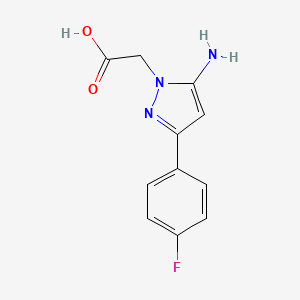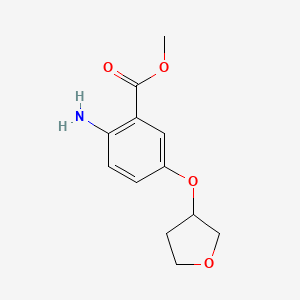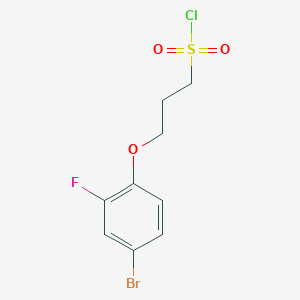
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9BrClFO3S. It is known for its unique structure, which includes a bromine and fluorine-substituted phenoxy group attached to a propane-1-sulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3)
Solvents: Polar aprotic solvents like DMF or dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-methylphenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the phenoxy group. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H9BrClFO3S |
|---|---|
Molekulargewicht |
331.59 g/mol |
IUPAC-Name |
3-(4-bromo-2-fluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClFO3S/c10-7-2-3-9(8(12)6-7)15-4-1-5-16(11,13)14/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
SQICGVJPFMLAAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



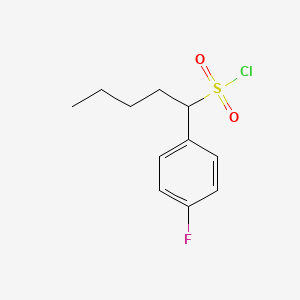

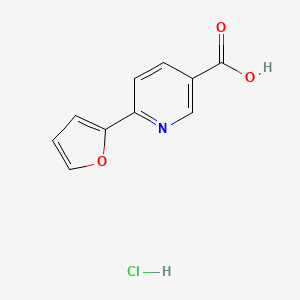
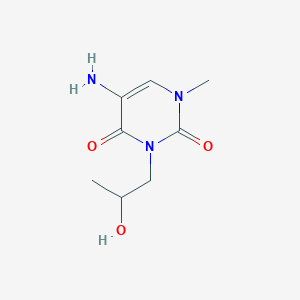
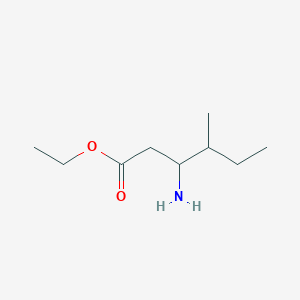
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)
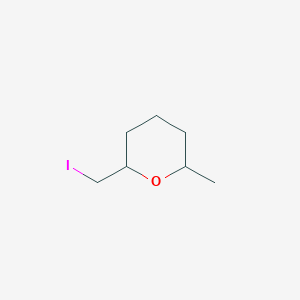
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)

